Tert-butoxycarbonylamino-P-tolyl-acetic acid
Description
Tert-butoxycarbonylamino-P-tolyl-acetic acid (CAS: 28044-77-1) is a specialized chemical building block with the molecular formula C₁₄H₁₉NO₄. It features a tert-butoxycarbonyl (Boc) protective group attached to an amino moiety, a p-tolyl (4-methylphenyl) substituent, and an acetic acid backbone. This compound is widely used in organic synthesis and pharmaceutical research due to its stability and versatility in peptide coupling and chiral intermediate preparation . It is commercially available at ≥95% purity, making it suitable for high-precision applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDBWQDZODFRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28044-77-1 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28044-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butoxycarbonylamino-P-tolyl-acetic acid typically involves the reaction of p-tolylacetic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Tert-butoxycarbonylamino-P-tolyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butoxycarbonylamino-p-tolyl-acetic acid and its derivatives are used in a variety of scientific research applications due to their unique chemical properties. The compound (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, which features a tert-butoxycarbonyl (Boc) protected amino group and a p-tolyl group, is often used in organic synthesis for the preparation of peptides and complex molecules because of its stability and reactivity.
Scientific Research Applications
This compound is utilized in several scientific research fields:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules and peptides.
- Biology It is employed in the study of enzyme-substrate interactions and protein synthesis.
- Medicine It is investigated for potential use in drug development and as a building block for pharmaceutical compounds.
- Industry It is applied in the production of fine chemicals and specialty materials.
Synthesis and Reaction
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves these steps:
- Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
- Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a p-tolyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions
- Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding carboxylic acids or aldehydes. Common reagents for oxidation include potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms. Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction.
- Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines or thiols in the presence of a base can be used for substitution.
Major products formed through these reactions include p-toluic acid or p-tolualdehyde from oxidation, corresponding alcohols from reduction, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Research Findings
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-P-tolyl-acetic acid involves the formation of a stable carbamate protecting group. The tert-butoxycarbonyl group is added to the amine under basic conditions, forming a carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Boc-protected amino acid family includes several analogs with structural variations that influence reactivity, solubility, and application. Below is a detailed analysis of key comparators:
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid
- CAS: Not explicitly provided.
- Molecular Formula: Likely C₁₉H₂₇NO₄ (inferred from structure).
- Structural Features : Incorporates a piperidine ring and a m-tolyl (3-methylphenyl) group.
- Applications : Primarily used in pharmaceutical synthesis, particularly for central nervous system (CNS) drug candidates due to the piperidine moiety’s bioactivity .
- Key Difference : The piperidine ring introduces conformational rigidity and enhances binding to biological targets compared to the linear acetic acid chain in the target compound .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(p-tolyl)butanoic Acid
- CAS : 269398-85-7.
- Molecular Formula: C₁₆H₂₃NO₄.
- Structural Features: A butanoic acid backbone with a chiral center (R-configuration) and p-tolyl group.
- Applications : Critical for synthesizing enantiomerically pure peptides and small-molecule inhibitors. The extended carbon chain enhances lipophilicity, improving membrane permeability .
- Key Difference : The additional methylene group and stereocenter enable distinct stereochemical outcomes in asymmetric synthesis compared to the shorter, achiral acetic acid derivative .
Thiophene-Containing Analogs
Examples include:
- (S)-{[(tert-Butoxy)carbonyl]amino}(thiophen-3-yl)acetic Acid (CAS: 910309-12-5).
- (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic Acid (CAS: 270263-00-8).
- Structural Features : Thiophene rings replace aromatic phenyl groups.
- Applications : Used in materials science and optoelectronics due to thiophene’s conjugated π-system. The sulfur atom also facilitates metal coordination in catalysis .
- Key Difference : Thiophene’s electron-rich structure alters electronic properties and reactivity relative to p-tolyl-acetic acid .
3-([(tert-Butoxy)carbonyl]amino)-4,4,4-trifluorobutanoic Acid
- CAS : 1185296-42-5.
- Molecular Formula: C₉H₁₃F₃NO₄.
- Structural Features: A trifluoromethyl group on the butanoic acid chain.
- Applications : Fluorinated compounds are prized in medicinal chemistry for metabolic stability and enhanced bioavailability. This analog is used in protease inhibitor design .
- Key Difference: The electronegative trifluoromethyl group increases resistance to enzymatic degradation compared to non-fluorinated analogs .
Data Table: Structural and Functional Comparison
Biological Activity
Tert-butoxycarbonylamino-P-tolyl-acetic acid (Boc-P-TAA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.
Synthesis of this compound
Boc-P-TAA is synthesized through a multi-step process involving the protection of the amino group with tert-butoxycarbonyl (Boc) and subsequent coupling with p-tolylacetic acid. The general synthetic route includes:
- N-protection : The amino group of the target compound is protected using Boc anhydride in an alkaline medium.
- Coupling Reaction : The carboxylic acid group of P-tolylacetic acid is activated and coupled with the protected amino compound.
- Deprotection : The Boc group is removed under acidic conditions to yield the final product.
This synthetic pathway allows for the generation of Boc-P-TAA in moderate to high yields, facilitating further biological evaluations.
Boc-P-TAA exhibits a range of biological activities primarily through its interactions with various molecular targets. Studies have indicated that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with amino acid metabolism.
In Vitro Studies
In vitro experiments have demonstrated that Boc-P-TAA possesses notable anti-inflammatory properties. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-induced BV2 cells at concentrations ranging from 2.5 to 10 µM, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Boc-P-TAA has also been evaluated for its antimicrobial properties. In a study assessing various amino acid derivatives, Boc-P-TAA displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development . The minimum inhibitory concentrations (MICs) were determined against several bacterial strains, demonstrating promising results.
Case Studies
- Anti-inflammatory Effects : A study published in the Biological & Pharmaceutical Bulletin highlighted Boc-P-TAA's ability to reduce inflammatory markers in vitro, suggesting a mechanism involving the modulation of cytokine release .
- Antimicrobial Evaluation : Research conducted on derivatives similar to Boc-P-TAA found that compounds with similar structures exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant bacterial strains .
- Enzyme Inhibition : A recent investigation focused on Boc-P-TAA's role as an allosteric inhibitor of aspartate transcarbamoylase (ATC), which is crucial in pyrimidine biosynthesis. This study provided insights into how Boc-P-TAA stabilizes the inactive form of ATC, thus inhibiting its function and showcasing its potential for developing anti-malarial therapies .
Data Summary
| Activity Type | Concentration Range | Effect Observed |
|---|---|---|
| Anti-inflammatory | 2.5 - 10 µM | Inhibition of iNOS expression |
| Antimicrobial | Varies | Significant activity against Gram-positive/negative bacteria |
| Enzyme Inhibition | N/A | Allosteric inhibition of aspartate transcarbamoylase |
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structural integrity of Tert-butoxycarbonylamino-P-tolyl-acetic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the Boc (tert-butoxycarbonyl) group (e.g., characteristic peaks for tert-butyl at ~1.4 ppm in H NMR) and the acetic acid moiety. Compare data with structurally similar compounds, such as (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid .
- X-ray Crystallography: For unambiguous confirmation, crystallize the compound and analyze its crystal structure, as demonstrated for analogs like 2-[(tert-Butoxycarbonylamino)oxy]acetic acid .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., CHNO derivatives have molecular weights ~253.25 g/mol) .
Basic: What are the primary applications of this compound in peptide synthesis?
Methodological Answer:
This compound serves as a protected amino acid precursor in solid-phase peptide synthesis (SPPS):
- Boc Protection: The Boc group shields the amino functionality during coupling reactions, preventing unwanted side reactions. Deprotection is achieved under mild acidic conditions (e.g., TFA) .
- Linker Design: Its acetic acid moiety can act as a spacer in peptide conjugates, enhancing solubility or enabling post-synthetic modifications. Analogous structures, like ethyl 2-((tert-Butoxycarbonyl)amino)acetate, are used in similar contexts .
- Case Study: Refer to methodologies for Boc-protected amino acids in peptide chain elongation, emphasizing compatibility with Fmoc/t-Bu strategies .
Advanced: How can researchers mitigate premature Boc group cleavage during synthesis?
Methodological Answer:
- Acid Sensitivity: Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl. Use diluted acidic conditions (e.g., 20% TFA in DCM for <30 minutes) and monitor via TLC .
- Stabilizing Additives: Incorporate scavengers like triisopropylsilane (TIPS) during deprotection to minimize side reactions .
- Alternative Protecting Groups: For acid-labile substrates, consider orthogonal protection (e.g., Fmoc) or photolabile groups. Compare stability data from analogs like 4-((tert-butoxycarbonyl)amino)butanoic acid .
Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-Validation: Combine NMR, MS, and IR data to identify discrepancies. For example, unexpected peaks in H NMR may indicate residual solvents or byproducts—use preparative HPLC for purification .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for proposed structures. Tools like Gaussian or ACD/Labs are widely used .
- Case Study: Analyze challenges reported in Trifluoroacetic acid NMR studies, where solvent interactions or pH variations alter spectral profiles .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Solvents: Use ethanol/water or acetone/hexane mixtures for high-yield crystallization. Monitor solubility trends from analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (mp 150–151°C) .
- Temperature Gradient: Slowly cool hot saturated solutions to promote crystal growth.
- Purity Assessment: Validate via melting point analysis and HPLC (≥95% purity threshold) .
Advanced: What experimental design considerations are critical for studying the stability of this compound under varying conditions?
Methodological Answer:
-
Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Quantify degradation via HPLC-MS .
-
Kinetic Studies: Use Arrhenius plots to predict shelf life. For example, track Boc group cleavage rates in buffers of varying pH (2–9) .
-
Data Table Example:
Condition Degradation Rate (%/day) Major Degradant pH 2, 25°C 5.2 ± 0.3 Free amine pH 7, 40°C 1.1 ± 0.1 None detected UV light, 24h 8.7 ± 0.5 Oxidized byproduct Refer to methodological frameworks in INTERBLEED study design for robust statistical analysis .
Advanced: How can researchers optimize coupling efficiency of this compound in peptide synthesis?
Methodological Answer:
- Activation Reagents: Use HOBt/DIC or PyBOP for efficient amide bond formation. Avoid carbodiimides if racemization is observed .
- Solvent Selection: Employ DMF or DCM for optimal solubility. Pre-activate the carboxylic acid moiety for 5–10 minutes before adding the amine component .
- Monitoring: Use Kaiser test or LC-MS to confirm coupling completion. Adjust equivalents (1.2–2.0 eq) based on steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
